molecular formula C7H14ClNO3 B6192861 rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride CAS No. 2648861-72-5

rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6192861
CAS No.: 2648861-72-5
M. Wt: 195.64 g/mol
InChI Key: SJFAIZAYQZHJGR-KGZKBUQUSA-N
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Description

rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans: is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

2648861-72-5

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6-4-8-3-5(6)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

SJFAIZAYQZHJGR-KGZKBUQUSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.

    Esterification: Conversion of the carboxylic acid group to its methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans is utilized in several research domains:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of fine chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
  • rac-methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents (e.g., phenyl vs. methoxy groups) leads to variations in chemical properties and reactivity.
  • Reactivity: The unique stereochemistry of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans imparts distinct reactivity patterns compared to its analogs.
  • Applications: While similar compounds may share some applications, the specific properties of this compound, trans make it particularly suitable for certain research and industrial uses.

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